molecular formula C28H18F6N4O5 B11454846 ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11454846
M. Wt: 604.5 g/mol
InChI Key: PQNJRBOZUGZXEQ-UHFFFAOYSA-N
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Description

Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps:

    Formation of the Benzoyl Intermediate: The initial step involves the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. This can be achieved through the oxidation of 3,5-bis(trifluoromethyl)benzyl ether.

    Cyclization and Functionalization: The benzoyl intermediate is then subjected to cyclization reactions to form the triazatricyclo structure. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the tricyclic core.

    Final Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzoyl and furan groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the imino group can yield amines.

Scientific Research Applications

Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[840

    Medicinal Chemistry: Due to its complex structure, this compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the trifluoromethyl groups make this compound a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and other biochemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain proteins, while the triazatricyclo core may facilitate interactions with nucleic acids or other biomolecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its combination of multiple functional groups and a complex tricyclic structure. This makes it distinct from simpler compounds and potentially more versatile in its applications.

Properties

Molecular Formula

C28H18F6N4O5

Molecular Weight

604.5 g/mol

IUPAC Name

ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H18F6N4O5/c1-2-42-26(41)20-13-19-22(35-21-7-3-4-8-37(21)25(19)40)38(14-18-6-5-9-43-18)23(20)36-24(39)15-10-16(27(29,30)31)12-17(11-15)28(32,33)34/h3-13H,2,14H2,1H3

InChI Key

PQNJRBOZUGZXEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)CC5=CC=CO5

Origin of Product

United States

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